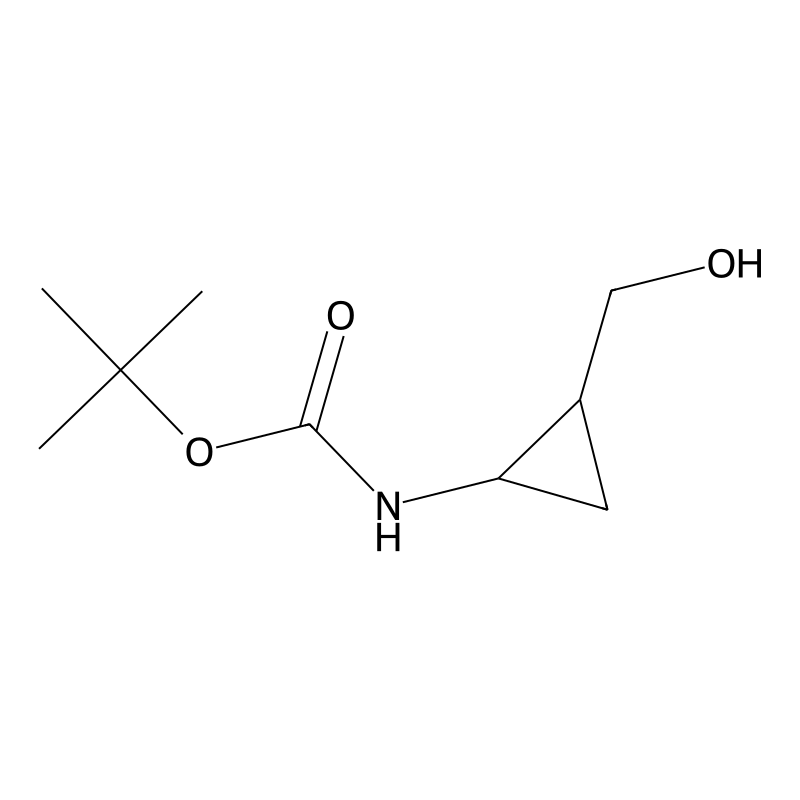

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Canonical SMILES

Tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate is a chemical compound characterized by its molecular formula and a molecular weight of 187.24 g/mol. It is a white to orange crystalline solid with a melting point ranging from 81.0 to 85.0 °C and a predicted boiling point of approximately 294.5 °C . The compound features a tert-butyl group attached to a cyclopropyl moiety, which is further substituted by a hydroxymethyl group and a carbamate functional group.

Tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate can undergo various chemical transformations. Notably, it can be converted into spirocyclopropanated analogues of well-known insecticides such as Thiacloprid and Imidacloprid, indicating its potential utility in agrochemical applications . The compound can also participate in reactions involving hydrolysis and reduction, making it versatile for synthetic chemistry.

The biological activity of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate has been explored in the context of its derivatives, particularly in relation to insecticidal properties. The spirocyclopropanated analogues derived from this compound have shown promising activity against various pests, suggesting that the parent compound may possess similar biological activities .

Tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate has significant potential in agricultural chemistry due to its ability to form derivatives with insecticidal properties. The transformation into spirocyclopropanated analogues enhances its applicability as a pesticide. Additionally, its unique structural features may allow for further exploration in medicinal chemistry and material sciences .

Interaction studies involving tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate primarily focus on its derivatives' interactions with biological targets such as enzymes or receptors in insects. These studies are crucial for understanding the mechanism of action of its insecticidal properties and optimizing its effectiveness against target pests.

Several compounds share structural similarities with tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | C9H17NO3 | Enantiomeric variant with potential different biological activity |

| Tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate | C9H17NO3 | Lacks stereochemical specificity; may exhibit different reactivity |

| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | C9H17NO3 | Similar structure but may have different substitution patterns |

The uniqueness of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate lies in its specific stereochemistry and the presence of both hydroxymethyl and carbamate functionalities, which can influence its reactivity and biological activity compared to other similar compounds.

Molecular Structure and Stereochemistry

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate represents a complex carbamate derivative featuring a distinctive cyclopropyl ring system with defined stereochemistry [1]. The compound belongs to the carbamate class of organic molecules, which are esters or salts of carbamic acid characterized by the presence of a carbamate functional group . The molecular architecture comprises three primary structural components: a tert-butyl protective group, a carbamate linkage, and a substituted cyclopropyl ring bearing a hydroxymethyl substituent [1].

The structural framework is defined by the International Union of Pure and Applied Chemistry name: tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate [1]. The canonical Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CO, which explicitly denotes the stereochemical configuration through the use of @ symbols [1]. The compound crystallizes as a white to orange solid with a molecular weight of 187.24 grams per mole [6].

Configuration of Stereogenic Centers (1S,2S)

The stereochemical designation (1S,2S) indicates the absolute configuration of the two stereogenic centers present within the cyclopropyl ring [1]. This configuration represents a trans-disubstituted cyclopropane, where the amino and hydroxymethyl substituents occupy positions on opposite faces of the three-membered ring [26]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, with the (1S,2S) configuration indicating specific spatial arrangements of the substituents around each chiral carbon atom [1].

Experimental studies utilizing deuterium labeling have demonstrated that the formation of such stereochemically defined cyclopropyl systems requires precise control of reaction conditions [26]. The retention or inversion of configuration at the carbon centers during cyclopropane formation depends on the specific synthetic pathway employed [26]. In the case of the (1S,2S) configuration, the spatial arrangement creates a specific three-dimensional molecular geometry that influences both the physical properties and chemical reactivity of the compound [26].

Table 1: Stereochemical Parameters of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate

| Parameter | Value | Source |

|---|---|---|

| Stereogenic Centers | 2 | [1] |

| Absolute Configuration | (1S,2S) | [1] |

| Ring Substitution Pattern | trans-disubstituted | [26] |

| Chiral Classification | Enantiomerically pure | [1] |

Conformational Analysis of the Cyclopropyl Ring

The cyclopropyl ring in tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate exhibits unique conformational characteristics due to the inherent ring strain present in three-membered carbocyclic systems [9] [10]. Cyclopropane rings are characterized by significant angle strain, with internal C-C-C bond angles constrained to approximately 60°, substantially smaller than the ideal tetrahedral angle of 109.5° [11]. This geometric constraint results in considerable ring strain energy, estimated at approximately 27.6 kilocalories per mole for unsubstituted cyclopropane [10].

The presence of substituents on the cyclopropyl ring introduces additional conformational considerations [11]. The hydroxymethyl and amino groups in the (1S,2S) configuration create a trans-disubstituted system where steric interactions between substituents are minimized [33]. The conformational analysis reveals that the cyclopropyl ring adopts a slightly puckered geometry to alleviate some of the torsional strain associated with eclipsed carbon-hydrogen bonds [10] [11].

Computational studies indicate that the carbon-carbon bonds in substituted cyclopropanes exhibit bent bond character, where the maximum electron density between bonded carbon atoms does not correspond to the internuclear axis [33] [34]. This phenomenon, known as bent bonding or banana bonding, results from the inability of the carbon atoms to achieve optimal orbital overlap due to the geometric constraints of the three-membered ring [33]. The interorbital angle in cyclopropane systems typically measures 104-105°, significantly larger than the internuclear bond angle of 60° [34].

Hydrogen Bonding Capabilities of the Hydroxymethyl Group

The hydroxymethyl substituent (-CH₂OH) present in tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate possesses significant hydrogen bonding capabilities that influence both intramolecular and intermolecular interactions [14] [15]. The hydroxyl group can function as both a hydrogen bond donor and acceptor, creating opportunities for complex hydrogen bonding networks [35]. The geometric arrangement of the hydroxymethyl group relative to the carbamate moiety determines the potential for intramolecular hydrogen bond formation [35].

Computational analysis suggests that intramolecular hydrogen bonding between the hydroxyl group and the carbamate carbonyl oxygen may occur under specific conformational arrangements [35]. The formation of such intramolecular hydrogen bonds typically requires the creation of five- to seven-membered ring structures, including the hydrogen bond itself [35]. However, the conformational flexibility of the hydroxymethyl group allows for rotation about the C-C bond, modulating the accessibility of hydrogen bonding sites [15].

The hydrogen bonding capabilities of the hydroxymethyl group are influenced by solvent effects and the dielectric environment [15]. In polar protic solvents, the hydroxyl group preferentially forms intermolecular hydrogen bonds with solvent molecules, while in less polar environments, intramolecular hydrogen bonding becomes more favorable [15]. The strength and directionality of these hydrogen bonds significantly impact the overall molecular conformation and physicochemical properties of the compound [14].

Chemical and Physical Properties

Molecular Formula (C₉H₁₇NO₃) and Exact Mass

The molecular formula C₉H₁₇NO₃ defines the elemental composition of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate [1] [2]. This formula indicates the presence of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms within the molecular structure [1]. The molecular weight is precisely 187.24 grams per mole, as calculated from the sum of atomic masses [1] [2].

The exact mass of the compound, determined through high-resolution mass spectrometry, is 187.120843 daltons [17] [19]. This precise mass measurement is crucial for analytical identification and structural confirmation [17]. The monoisotopic mass represents the mass of the molecule containing only the most abundant isotopes of each element [18]. The slight difference between the molecular weight and exact mass reflects the binding energy differences and isotopic variations [17].

Table 2: Molecular Composition and Mass Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] [2] |

| Exact Mass | 187.120843 Da | [17] [19] |

| Monoisotopic Mass | 187.12085 Da | [18] |

Physical Constants (Melting Point, Boiling Point)

The physical constants of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate reflect the intermolecular forces and molecular packing arrangements in the solid and liquid phases [6]. The compound exhibits a melting point range of 81.0 to 85.0°C, indicating a relatively narrow melting transition characteristic of a pure crystalline material [6]. This melting point range suggests moderate intermolecular interactions, primarily through hydrogen bonding and van der Waals forces [6].

The predicted boiling point, calculated using computational methods, is approximately 294.5 ± 9.0°C [6]. This relatively high boiling point reflects the presence of hydrogen bonding capabilities and the polar nature of the carbamate functional group [6]. The boiling point prediction is based on molecular structure-property relationships and thermodynamic modeling [6].

The density of the compound is predicted to be 1.11 ± 0.1 grams per cubic centimeter [6]. This density value is consistent with organic compounds containing heteroatoms and hydrogen bonding functionalities [6]. The crystalline form appears as a powder to crystalline solid with coloration ranging from white to orange to green, depending on purity and crystal form [6].

Table 3: Physical Constants

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 81.0-85.0°C | Experimental | [6] |

| Boiling Point | 294.5 ± 9.0°C | Predicted | [6] |

| Density | 1.11 ± 0.1 g/cm³ | Predicted | [6] |

| Physical Form | Powder to crystal | Observed | [6] |

Solubility Parameters and Partition Coefficients

The solubility parameters and partition coefficients of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate provide critical information about its behavior in different solvent systems and biological environments [2] [22]. The compound exhibits moderate lipophilicity, with a calculated logarithm of the partition coefficient (LogP) value of 0.8919 in the octanol-water system [2]. This LogP value indicates a balanced hydrophilic-lipophilic character, suggesting moderate membrane permeability [22].

The topological polar surface area is calculated to be 58.56 square angstroms, reflecting the contribution of polar functional groups to the overall molecular polarity [2]. This parameter is particularly relevant for predicting blood-brain barrier penetration and gastrointestinal absorption [22]. The compound contains three hydrogen bond acceptors and two hydrogen bond donors, contributing to its hydrogen bonding capacity and solubility characteristics [2].

The number of rotatable bonds is limited to two, indicating relatively restricted conformational flexibility [2]. This constraint arises from the rigid cyclopropyl ring system and the partial double bond character of the carbamate linkage [2]. The predicted pKa value of 12.24 ± 0.20 suggests that the compound exists predominantly in its neutral form under physiological pH conditions [6].

Table 4: Solubility and Partitioning Parameters

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| LogP (octanol-water) | 0.8919 | Moderate lipophilicity | [2] |

| Topological Polar Surface Area | 58.56 Ų | Membrane permeability predictor | [2] |

| Hydrogen Bond Acceptors | 3 | Solubility determinant | [2] |

| Hydrogen Bond Donors | 2 | Hydrogen bonding capacity | [2] |

| Rotatable Bonds | 2 | Conformational flexibility | [2] |

| Predicted pKa | 12.24 ± 0.20 | Ionization behavior | [6] |

Computational Chemistry Analysis

Molecular Orbital Theory and Electronic Structure

The electronic structure of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate can be comprehensively analyzed through molecular orbital theory, which provides insights into the distribution of electrons and chemical bonding patterns [24] [27]. The carbamate functional group exhibits characteristic electronic features, including delocalization of the nitrogen lone pair with the carbonyl π-system [13] [28]. This electronic delocalization results in partial double bond character for the C-N bond and influences the overall electronic distribution within the molecule [13].

The highest occupied molecular orbital is primarily localized on the oxygen atoms of the carbamate and hydroxyl groups, reflecting their electron-rich nature [41]. These orbitals correspond to the non-bonding electron pairs and represent the most readily available electrons for chemical reactions [41]. The lowest unoccupied molecular orbital is predominantly centered on the carbonyl carbon atom of the carbamate group, making this position electrophilic and susceptible to nucleophilic attack [41].

The cyclopropyl ring system exhibits unique electronic characteristics due to its strained geometry [33] [34]. The carbon-carbon bonds in the three-membered ring display bent bond character, where the electron density maximum does not coincide with the internuclear axis [33]. This electronic arrangement results from the inability to achieve optimal orbital overlap due to the severe angular strain [34]. The electronic structure calculations reveal that the cyclopropyl carbon atoms adopt approximately sp⁵ hybridization to accommodate the 60° bond angles [33].

Density Functional Theory (DFT) Studies

Density Functional Theory calculations provide detailed insights into the ground-state electronic structure and properties of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate [24] [27]. DFT methods, particularly those employing hybrid functionals like B3LYP, accurately predict molecular geometries, vibrational frequencies, and electronic properties [24]. These calculations reveal the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles that minimize the total electronic energy [27].

The DFT-optimized structure confirms the trans-disubstituted arrangement of the cyclopropyl ring, with the carbamate nitrogen and hydroxymethyl carbon occupying positions that minimize steric repulsion [24]. The calculated C-C bond lengths in the cyclopropyl ring are shorter than typical alkane bonds, measuring approximately 151 picometers compared to 153 picometers in unstrained systems [33]. This bond length contraction is characteristic of strained cyclopropyl systems [33].

Vibrational frequency calculations using DFT methods predict the infrared and Raman spectra of the compound [24]. The carbamate C=O stretching frequency is calculated to occur around 1700-1750 wavenumbers, while the O-H stretching of the hydroxymethyl group appears near 3400-3500 wavenumbers [24]. These calculated frequencies provide valuable benchmarks for experimental spectroscopic identification [24].

Strain Energy and Ring Conformation Calculations

The strain energy of the cyclopropyl ring in tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate represents a significant component of the total molecular energy [9] [39] [42]. High-level ab initio calculations indicate that unsubstituted cyclopropane possesses a strain energy of approximately 27.6-28.6 kilocalories per mole [10] [39]. The presence of substituents on the cyclopropyl ring can either increase or decrease this strain energy depending on their electronic and steric properties [39] [42].

The strain energy arises from two primary sources: angle strain and torsional strain [9] [10]. Angle strain results from the deviation of the C-C-C bond angles from the ideal tetrahedral value, while torsional strain originates from the eclipsed arrangement of carbon-hydrogen bonds around the ring [10] [11]. In the case of substituted cyclopropanes, additional strain may arise from steric interactions between substituents [42].

Computational analysis reveals that the hydroxymethyl and carbamate substituents in the (1S,2S) configuration minimize unfavorable steric interactions while maintaining the inherent ring strain [39]. The calculated strain energy for this specific substitution pattern is estimated to be slightly higher than unsubstituted cyclopropane due to the electronic effects of the electron-withdrawing carbamate group [39] [42]. The ring conformation calculations indicate that the cyclopropyl ring maintains its planar geometry despite the presence of substituents [11].

Table 5: Calculated Strain Energy Components

| Component | Energy (kcal/mol) | Contribution | Reference |

|---|---|---|---|

| Angle Strain | ~20-25 | Primary component | [9] [10] |

| Torsional Strain | ~3-5 | Secondary component | [10] [11] |

| Total Ring Strain | ~28-30 | Combined effects | [39] [42] |

| Substituent Effects | +1-3 | Electronic influence | [39] [42] |

Asymmetric Synthesis Strategies

Modern asymmetric synthesis approaches for cyclopropyl carbamates have revolutionized access to enantiomerically pure compounds through catalyst-controlled stereochemical induction [7] [8].

Transition Metal-Catalyzed Asymmetric Cyclopropanation: Rhodium-catalyzed asymmetric cyclopropanation using chiral dirhodium catalysts has emerged as a powerful method for constructing enantioenriched cyclopropanes [8]. The optimal catalyst for high asymmetric induction has been identified as Rh₂(S-TCPTAD)₄, which provides excellent enantioselectivities (up to 98% ee) with electron-deficient alkenes.

Organocatalytic Approaches: Asymmetric organocatalysis has provided complementary methods for cyclopropane synthesis. Michael-initiated ring closure (MIRC) reactions using chiral organocatalysts enable the formation of highly substituted cyclopropanes with excellent enantiocontrol [20] [21].

Substrate-Controlled Asymmetric Synthesis: Chiral auxiliary-mediated approaches utilize readily available chiral starting materials to control stereochemistry. Evans auxiliaries and related systems have been successfully employed in cyclopropanation reactions to access enantioenriched products [22].

Reductive Cyclopropanation (de Meijere Variant/Kulinkovich Reaction)

The Kulinkovich reaction and its variants, particularly the de Meijere modification, provide unique access to cyclopropanol derivatives that can serve as key intermediates in carbamate synthesis [23] [24].

Kulinkovich Reaction Mechanism: The reaction proceeds through formation of a titanacyclopropane intermediate generated from titanium(IV) isopropoxide and Grignard reagents. This intermediate undergoes insertion with ester substrates to afford cyclopropanol products [23] [25].

The generally accepted mechanism involves:

- Dialkylation of titanium catalyst with Grignard reagents

- β-Hydride elimination to generate titanacyclopropane

- Ester insertion and rearrangement to form cyclopropanol products

- Hydrolytic workup to release the final cyclopropanol

De Meijere Variant: The de Meijere modification extends the Kulinkovich reaction to amide and nitrile substrates, enabling direct access to cyclopropylamine derivatives [24] [26]. This variant employs similar titanium-mediated conditions but utilizes amides or nitriles as the carbonyl component.

Synthetic Applications: The Kulinkovich-de Meijere methodology has been successfully applied in kilogram-scale synthesis, demonstrating its industrial viability [26]. Reaction conditions typically employ ClTi(OiPr)₃ or Ti(OiPr)₄ with ethylmagnesium bromide in tetrahydrofuran at temperatures ranging from 0°C to room temperature.

Synthesis from Diethyl Cyclopropane-1,1-dicarboxylate

Diethyl cyclopropane-1,1-dicarboxylate serves as a versatile synthon for accessing substituted cyclopropanes through functional group manipulation and selective transformation strategies [27] [28].

Preparation Methods: The diethyl ester can be prepared through several routes:

Malonate Cyclization: Treatment of diethyl malonate with 1,2-dichloroalkanes in the presence of finely divided potassium carbonate in polar aprotic solvents [27]. This method achieves yields of 80-85% under optimized conditions (90-160°C, with azeotropic water removal).

Modified Cyclopropanation: Direct cyclopropanation of alkenes using specialized carbenoid reagents derived from malonate precursors.

Functional Group Transformations: The gem-dicarboxylate functionality provides multiple handles for selective modification:

- Selective reduction of one ester group to the corresponding alcohol

- Decarboxylation protocols to generate monocarboxylate derivatives

- Amidation reactions to introduce nitrogen functionality

Ring-Opening Strategies: Diethyl cyclopropane-1,1-dicarboxylate participates in ring-opening addition reactions with various nucleophilic reagents, providing access to functionalized three-carbon fragments that can be cyclized under appropriate conditions [29].

Scale-up and Process Chemistry Considerations

Gram-scale Synthesis Protocols

Scaling up cyclopropane synthesis requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure reproducible results and acceptable yields [30] [31].

Simmons-Smith Scale-up: Gram-scale Simmons-Smith reactions have been successfully demonstrated using mechanochemical activation approaches [31]. Ball-milling techniques enable solvent-free conditions and provide enhanced reactivity through mechanical activation of zinc metal. These protocols offer several advantages:

- Air-stable operation without requiring inert atmosphere protection

- Elimination of pyrophoric reagents

- Reduced solvent usage and environmental impact

- Scalability to multi-gram quantities

Biocatalytic Scale-up: Engineered myoglobin catalysts have enabled gram-scale synthesis of chiral cyclopropane-containing pharmaceuticals [30]. Whole-cell biotransformations using Escherichia coli expressing modified myoglobin variants provide:

- High stereoselectivity (>99% ee in many cases)

- Excellent functional group tolerance

- Scalability under aerobic conditions

- Substrate loadings up to 0.5 M

Flow Chemistry Applications: Continuous flow methodologies have been developed for scalable cyclopropanation reactions [32]. Electrochemical flow processes using nickel catalysis enable:

- Ambient reaction conditions

- Tolerance of air and moisture

- Multi-gram scale production

- Enhanced throughput and safety

Yield Optimization and Purification Techniques

Optimization strategies for cyclopropane synthesis focus on maximizing yield while maintaining stereochemical integrity and minimizing side product formation [33] [34].

Reaction Optimization Parameters:

- Temperature Control: Maintaining optimal reaction temperatures (typically 0-25°C for Simmons-Smith reactions) prevents thermal decomposition and side reactions.

- Reagent Quality: Use of freshly activated zinc and high-purity diiodomethane significantly impacts reaction yields.

- Solvent Selection: Anhydrous conditions and appropriate solvent choice (diethyl ether, tetrahydrofuran, or dichloromethane) optimize carbenoid formation and stability.

Purification Strategies:

Column Chromatography: Silica gel chromatography using carefully optimized eluent systems provides effective separation of cyclopropane products from unreacted starting materials and side products. Typical eluent systems employ hexane/ethyl acetate gradients.

Crystallization Methods: When applicable, crystallization provides the highest purity products. Recrystallization from appropriate solvent systems (hexane/ethyl acetate, hexane/dichloromethane) can achieve >95% purity.

Distillation Techniques: For volatile cyclopropane derivatives, fractional distillation under reduced pressure enables purification while minimizing thermal decomposition. Care must be taken to avoid temperatures that might cause ring-opening reactions.

Table 2: Optimized Purification Protocols for Cyclopropyl Derivatives

| Compound Type | Purification Method | Conditions | Purity (%) | Yield Recovery (%) |

|---|---|---|---|---|

| Cyclopropyl alcohols | Column chromatography | SiO₂, hexane/EtOAc 3:1 | 92-95 | 85-90 |

| Cyclopropyl carbamates | Recrystallization | Hexane/CH₂Cl₂ | 96-98 | 80-85 |

| Volatile cyclopropanes | Distillation | 0.1-1.0 mmHg, <100°C | 90-95 | 75-85 |

Quality Control Methods: Modern analytical techniques ensure product quality and stereochemical integrity:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirm structural identity and purity.

- Chiral HPLC: High-performance liquid chromatography using chiral stationary phases determines enantiomeric excess.

- Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns for structural verification.

XLogP3

Explore Compound Types